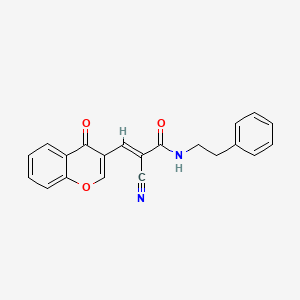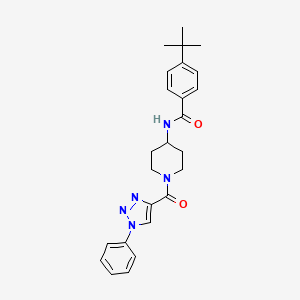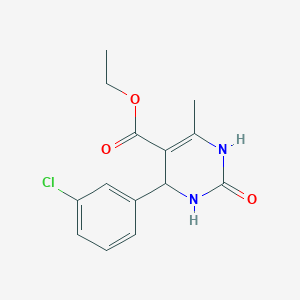![molecular formula C9H11FN2O4S B2707077 N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride CAS No. 2411306-24-4](/img/structure/B2707077.png)
N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride is an organic compound with the molecular formula C9H11FN2O4S. This compound belongs to the class of sulfamoyl fluorides, which are known for their diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride typically involves the reaction of N-methyl-N-[1-(3-nitrophenyl)ethyl]amine with sulfuryl fluoride (SO2F2). The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfamoyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom in the sulfamoyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of N-substituted sulfamides.
Reduction: Formation of N-Methyl-N-[1-(3-aminophenyl)ethyl]sulfamoyl fluoride.
Oxidation: Formation of sulfonyl fluorides and other oxidized derivatives.
Scientific Research Applications
N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfamides and sulfonyl derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting serine proteases.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride involves its interaction with molecular targets such as enzymes. The sulfamoyl fluoride group can form covalent bonds with the active site of serine proteases, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamide: Similar structure but lacks the fluoride group.
N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfonamide: Contains a sulfonamide group instead of a sulfamoyl fluoride group.
N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfamoyl fluoride group.
Uniqueness
N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride is unique due to the presence of the sulfamoyl fluoride group, which imparts distinct reactivity and potential for enzyme inhibition. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O4S/c1-7(11(2)17(10,15)16)8-4-3-5-9(6-8)12(13)14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDISISUBDSOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])N(C)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2706994.png)
![N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2706997.png)
![1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine](/img/structure/B2706998.png)

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2707001.png)
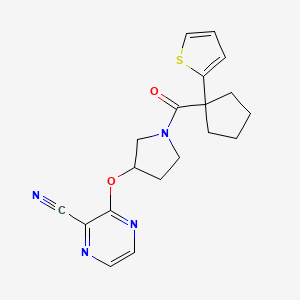
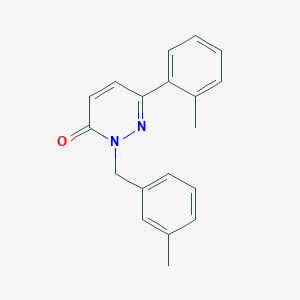
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2707004.png)
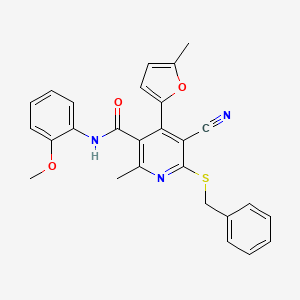

![ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B2707011.png)
